M4-NITRODIENAMINE
Description
M4-NITRODIENAMINE (hypothetical nomenclature) is a nitro-substituted aromatic amine characterized by a conjugated dienamine backbone. Based on comparable compounds, this compound likely features a nitro (-NO₂) group and amine (-NH₂) substituents on an aromatic ring, influencing its electronic properties, solubility, and reactivity. Such compounds are often utilized in fluorescence-based assays, polymer synthesis, or as intermediates in organic reactions .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236 Da. |
Purity |
95% (TLC, NMR, IR). |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparison
Table 1: Molecular Properties of Selected Nitroaromatic Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound* | C₆H₇N₃O₂ | 153.14 | Not Available | Nitro, amine, conjugated diene |
| 4-Nitro-m-phenylenediamine | C₆H₇N₃O₂ | 153.14 | 5131-58-8 | Nitro, two amine groups |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 100-02-7 | Nitro, phenol |
| N-Nitrosodibenzylamine-d4 | C₁₄H₁₄N₂O | 226.27 | 20002-23-7 | Nitroso, benzyl groups |
| 4-Nitrosomethylaminopyridine | C₆H₇N₃O | 137.14 | 16219-99-1 | Nitroso, pyridine ring |
*Hypothetical data inferred from analogs.
Key Observations :
- Functional Groups: this compound’s conjugated dienamine structure distinguishes it from simpler nitroaromatics like 4-Nitrophenol (phenolic group) and nitrosamines like N-Nitrosodibenzylamine-d4 (nitroso group) .
- Molecular Weight: Compounds with nitro-amine configurations (e.g., 4-Nitro-m-phenylenediamine) share similar molecular weights (~153 g/mol), suggesting comparable solubility in polar solvents like methanol or acetonitrile .
Key Observations :
- Biological Research : this compound and 4-Nitro-m-phenylenediamine share applications in fluorescence-based cellular imaging, though the latter is explicitly restricted to research use due to unvalidated medical safety .
- Environmental and Industrial Use: 4-Nitrophenol and nitrobenzene derivatives are critical in EPA Method 8330 for detecting explosives, highlighting their role in environmental monitoring .
Table 3: Hazard Classification and Precautions
Key Observations :
- Nitrosamine Risks: Compounds like 4-Nitrosomethylaminopyridine and hypothetical this compound may pose carcinogenic risks due to nitroso/nitro groups, warranting stringent handling .
- Regulatory Gaps : N-Nitrosodibenzylamine-d4 lacks comprehensive toxicological data despite its use in analytical standards, reflecting broader challenges in hazard assessment .
Research and Theoretical Insights
Recent studies on nitroaromatic compounds emphasize the role of quantum chemical methods in predicting electronic properties. For example, N-(4-dimethylamino-3,5-dinitrophenyl) acetonitrile exhibits distinct charge transfer regions and dipole moments, which could mirror this compound’s behavior in optoelectronic applications . Such theoretical models are critical for designing safer, high-performance nitroaromatic derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
